6-(3-Formylphenyl)picolinaldehyde
Description
6-(3-Formylphenyl)picolinaldehyde (CAS: 2089623-91-4) is a heteroaromatic aldehyde featuring a pyridine core substituted with a 3-formylphenyl group at the 6-position. Its molecular formula is $ \text{C}{13}\text{H}{9}\text{NO}_{2} $, with a molecular weight of 211.22 g/mol and a purity of ≥98% . The compound’s structure combines the electron-deficient pyridine ring with a reactive formyl group, making it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordination complexes, and pharmacologically active molecules. Its applications span medicinal chemistry (e.g., enzyme inhibitors) and materials science (e.g., ligand design for metal-organic frameworks) .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(3-formylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14-13/h1-9H |
InChI Key |
MGVBAJYNONKMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Formylphenyl)picolinaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Formylphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: 6-(3-Carboxyphenyl)picolinic acid.
Reduction: 6-(3-Hydroxyphenyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Formylphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Formylphenyl)picolinaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can be studied using techniques such as molecular docking and spectroscopy .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 3-formylphenyl group in the target compound provides a reactive aldehyde for condensation reactions, whereas trifluoromethyl substituents (e.g., in ) enhance metabolic stability and lipophilicity.
- Steric and Chelation Properties : Hydroxyphenyl derivatives (e.g., ) facilitate metal coordination, while bulky groups like piperazine () modulate steric hindrance in drug-receptor interactions.
Enzyme Inhibition
- This compound : Used in COX-1/2 inhibitor derivatives (e.g., compound 17e in , IC$_{50}$ = 0.12 µM for COX-1).
- 6-(Dimethylamino)picolinaldehyde (): Critical for SIRT2 inhibition; removal of dimethylamino groups (as in STC4) abolishes activity, highlighting the role of basic amines in binding.
- 6-(4-Methylpiperazin-1-yl)picolinaldehyde (): Modulates TGF-β inhibition (IC$_{50}$ < 100 nM) by enhancing solubility and target affinity.
Biological Activity
6-(3-Formylphenyl)picolinaldehyde is an organic compound notable for its unique structural features, which include a pyridine ring and aldehyde functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H9NO, with a molar mass of approximately 213.23 g/mol. Its structure consists of a picolinaldehyde moiety combined with a 3-formylphenyl group. The presence of these functional groups contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
- Inhibition of Enzymatic Activity : There is evidence that compounds with similar structures can inhibit various enzymes, including those involved in cancer progression and other diseases. However, specific data on the inhibition rates for this compound are still limited.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| 2-formylpyridine | Contains a pyridine ring and aldehyde group | 0.95 |
| 4-(6-formylpyridin-2-yl)benzonitrile | Picoline derivative with nitrile functionality | 0.89 |
| 5-Phenyl-1H-pyrrole-2-carbaldehyde | Combines pyrrole and aldehyde functionalities | 0.95 |
| 2,6-Diphenylisonicotinaldehyde | Contains multiple phenyl groups on isonicotinamide | 0.91 |
| 4-(3-formylphenyl)-2-pyridinecarboxaldehyde | Picoline derivative with additional carboxaldehyde | 0.90 |
The distinct arrangement of functional groups in this compound may confer unique chemical reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
